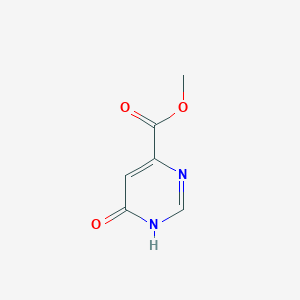

Methyl 6-hydroxypyrimidine-4-carboxylate

Description

Methyl 6-hydroxypyrimidine-4-carboxylate is a pyrimidine derivative characterized by a hydroxyl group at the 6-position and a methyl ester at the 4-position. Its molecular formula is C₆H₆N₂O₃, with a molecular weight of 154.13 g/mol and a CAS number of 7399-93-1 . The compound is primarily utilized in laboratory research, particularly in synthetic chemistry and pharmaceutical development. Safety data indicate that it is harmful upon inhalation, skin contact, or ingestion, necessitating stringent handling protocols .

Properties

IUPAC Name |

methyl 6-oxo-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-5(9)8-3-7-4/h2-3H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRASTPGFHWCZFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288853 | |

| Record name | methyl 6-hydroxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7399-93-1 | |

| Record name | 7399-93-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 6-hydroxypyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-hydroxypyrimidine-4-carboxylate typically involves the reaction of 6-hydroxypyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

6-Hydroxypyrimidine-4-carboxylic acid+MethanolCatalystMethyl 6-hydroxypyrimidine-4-carboxylate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxypyrimidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Formation of 6-oxo-pyrimidine-4-carboxylate.

Reduction: Formation of 6-hydroxypyrimidine-4-methanol.

Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 6-hydroxypyrimidine-4-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its unique structural features allow for modifications that enhance the efficacy and reduce side effects of drugs targeting various diseases.

Drug Development

- Antiviral Agents : Research has indicated that derivatives of this compound can be developed into antiviral agents, showing activity against viruses such as HIV and influenza.

- Anticancer Properties : Studies have shown that this compound exhibits cytotoxic effects against cancer cell lines, suggesting potential as a lead compound in anticancer drug development. For instance, derivatives have demonstrated IC50 values as low as 14.0 μM against human leukemia cell lines (K562 and CEM) .

Agricultural Applications

In agriculture, this compound is utilized in the formulation of agrochemicals, including herbicides and fungicides.

Crop Protection

- The compound's ability to inhibit specific biological pathways makes it valuable for developing targeted crop protection products, enhancing yield while minimizing environmental impact .

Biochemical Research

This compound is extensively used in biochemical studies due to its role as a biochemical probe.

Enzyme Inhibition Studies

This compound aids researchers in understanding complex biological systems by serving as an enzyme inhibitor in metabolic pathway studies .

Material Science

The compound's chemical properties are explored in material science for developing novel materials.

Polymer Development

This compound is investigated for its potential in creating advanced polymers and coatings that exhibit enhanced performance characteristics .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceuticals | Antiviral and anticancer drug development | Cytotoxicity against leukemia cell lines |

| Agriculture | Formulation of herbicides and fungicides | Targeted crop protection products |

| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |

| Material Science | Development of polymers and coatings | Enhanced material performance |

Case Studies and Research Findings

- Antiviral Activity : A study demonstrated that this compound derivatives showed significant antiviral activity against influenza viruses, indicating potential for therapeutic development .

- Cytotoxic Effects : Research involving the synthesis of various derivatives revealed promising anticancer activity, with some compounds exhibiting selective toxicity towards cancer cells while sparing normal cells .

- Agricultural Efficacy : Field trials indicated that formulations containing this compound significantly reduced pest populations while improving crop yields compared to control groups .

Mechanism of Action

The mechanism of action of methyl 6-hydroxypyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Structural and Functional Insights

- Hydroxyl vs. Chlorine Substituents : Replacing the hydroxyl group (as in this compound) with chlorine (6-Chloro-4-hydroxypyrimidine) introduces stronger electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

- Functional Group Diversity : The addition of methoxy or sulfonyl groups (e.g., Methyl 6-methoxy-2-methylsulfanylpyrimidine-4-carboxylate) enhances metabolic stability and binding specificity in target interactions .

Biological Activity

Methyl 6-hydroxypyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with a hydroxyl group at position 6 and a carboxylate ester at position 4. Its molecular formula is CHNO, indicating the presence of two nitrogen atoms, which contribute to its biological reactivity. The compound's unique substitution pattern influences its interaction with various biological targets, making it a subject of interest for drug development.

The biological activity of this compound primarily involves its role as an enzyme inhibitor or substrate in enzymatic reactions. It has been observed to interact with specific enzymes, leading to alterations in their activity, which can have downstream effects on cellular processes. For instance, it may inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in various diseases, including cancer .

Antimicrobial and Antiviral Properties

Research has indicated that this compound exhibits antimicrobial and antiviral activities. These properties are essential for developing new therapeutic agents against infectious diseases. The compound's effectiveness against specific pathogens has been documented, suggesting its potential as a lead compound in drug discovery .

Anti-inflammatory Effects

Pyrimidine derivatives, including this compound, have shown significant anti-inflammatory effects. Studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, derivatives of this compound have demonstrated cytotoxicity against human leukemia cell lines (K562 and CEM), with some exhibiting IC50 values as low as 14.0 μM . This suggests that modifications to the base structure can enhance its potency against cancer cells.

Case Studies and Research Findings

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds used in medicinal chemistry. Its derivatives are being investigated for their potential use as antiviral , anticancer , and anti-inflammatory agents , highlighting its versatility in pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-hydroxypyrimidine-4-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via cyclization reactions using diethyl acetylenedicarboxylate or substituted pyrimidine precursors. Key steps include protecting group strategies (e.g., benzyl chloroformate for amine protection) and purification via silica gel column chromatography (60–120 mesh) with solvent gradients like dichloromethane:methanol (9:1) . Yield optimization often requires strict temperature control (e.g., 0–5°C during acyl chloride additions) and monitoring via TLC .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches .

- NMR : Use ¹H NMR (400 MHz, DMSO-d6) to resolve pyrimidine ring protons (δ 6.5–8.5 ppm) and methyl/ester groups (δ 3.7–4.3 ppm). 2D NMR (COSY, HSQC) helps assign coupling patterns in complex splitting .

- Mass Spectrometry : Confirm molecular weight via LC-MSD-Trap-XCT, ensuring purity >95% .

Q. How should researchers safely handle this compound in the laboratory?

- Methodological Answer : Follow protocols for hygroscopic compounds: store in airtight containers under inert gas (N₂/Ar). Use PPE (gloves, goggles) to avoid skin/eye contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve disorder in the pyrimidine ring?

- Methodological Answer : Use SHELXL for refinement, applying restraints for bond lengths/angles and isotropic displacement parameters. For twinned crystals, employ the TWIN/BASF commands in SHELX to model overlapping lattices. Validate with R₁ < 5% and wR₂ < 10% . ORTEP-3 can visualize thermal ellipsoids to identify positional disorder .

Q. What experimental strategies address contradictions between theoretical and observed spectroscopic data (e.g., unexpected downfield shifts in ¹H NMR)?

- Methodological Answer :

- Solvent Effects : Compare DMSO-d6 vs. CDCl₃ spectra to rule out hydrogen bonding artifacts .

- Tautomerism : Use variable-temperature NMR to detect equilibrium between keto-enol or amine-imine forms .

- X-ray Diffraction : Resolve ambiguities by correlating NMR shifts with crystallographically determined bond lengths (e.g., C=O vs. C–OH) .

Q. How can this compound be functionalized for targeted drug discovery applications?

- Methodological Answer :

- Acylation : React with aryl carbonyl chlorides (e.g., 4-fluorobenzoyl chloride) in dichloromethane using triethylamine as a base .

- Bioisosteric Replacement : Substitute the methyl ester with ethyl or tert-butyl groups to modulate lipophilicity and bioavailability .

- Biological Screening : Test derivatives against kinase assays (e.g., Src/Abl) using IC₅₀ measurements and molecular docking to validate binding modes .

Q. What are the challenges in interpreting electron density maps for this compound derivatives, and how are they mitigated?

- Methodological Answer : Low-resolution data (<1.0 Å) may obscure hydrogen atom positions. Use SHELXD for dual-space recycling to phase high-angle data. Apply "ISOR" restraints to model anisotropic displacement for oxygen atoms in the carboxylate group .

Key Considerations for Experimental Design

- Synthetic Reproducibility : Document reaction stoichiometry and solvent grades (e.g., anhydrous DMF) to minimize batch variability .

- Data Validation : Cross-validate NMR assignments with DEPT-135 and HSQC to distinguish CH₂/CH₃ groups .

- Crystallization : Use slow evaporation (ethyl acetate/hexane) to grow single crystals suitable for SC-XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.